1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone
Overview
Description
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, also known as 4-Fluoro-1H-1,2,4-triazole-3-ethanone, is a synthetic organic compound with a wide range of applications in scientific research. It is a crystalline solid, with a white to off-white color, and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. The compound is of particular interest due to its ability to act as a ligand for transition metals, allowing for the formation of metal complexes that can be used in a variety of applications.
Scientific Research Applications
Antimicrobial Activity : Compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, closely related to the compound , have demonstrated antimicrobial activity. This includes novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, which have shown effectiveness against bacterial and fungal organisms (Nagamani et al., 2018).
Analgesic Potential : A study involving derivatives of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone revealed their potential as analgesic agents. This research demonstrated significant analgesic effects in various in vivo assays, emphasizing the compound's potential in pain management (Zaheer et al., 2021).
Antifungal Applications : New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety, derived from compounds similar to 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, have shown effectiveness against yeasts and filamentous fungi (Eto et al., 2000).
Synthesis and Structural Analysis : The compound has been utilized in the synthesis of various derivatives for structural analysis and characterization. For example, the synthesis and crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, a derivative, was explored to understand its molecular structure and stability (Liang, 2009).
Corrosion Inhibition : A novel derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, was synthesized and tested as a corrosion inhibitor for mild steel in a hydrochloric acid medium. The study highlighted its effectiveness in protecting metal surfaces, pointing to its potential industrial applications (Jawad et al., 2020).
Theoretical Analysis : Theoretical analyses of derivatives of 1,2,4-triazoles have been conducted to understand their molecular interactions and properties. This includes studying the lp⋯π intermolecular interactions in derivatives, providing insights into their chemical behavior (Shukla et al., 2014).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAKIRZMHXFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439593 | |
Record name | 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone | |
CAS RN |
58905-21-8 | |
Record name | 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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